1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride
Description
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride is a chemically complex compound characterized by an azetidinol (3-membered nitrogen-containing ring) core substituted with a 1-ethynylcyclohexyl group and a methylcarbamate ester. The hydrochloride salt enhances its solubility and stability, typical of bioactive compounds requiring ionic forms for pharmacokinetic optimization .
Properties
CAS No. |
60752-91-2 |
|---|---|
Molecular Formula |
C13H21ClN2O2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-methylcarbamate;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-13(7-5-4-6-8-13)15-9-11(10-15)17-12(16)14-2;/h1,11H,4-10H2,2H3,(H,14,16);1H |
InChI Key |
IBFKEWYKXTYFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1C[NH+](C1)C2(CCCCC2)C#C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the formation of the ethynylcyclohexyl intermediate. This can be achieved through the reaction of cyclohexanone with ethynylmagnesium bromide under controlled conditions.
- The next step is the introduction of the azetidinol moiety. This is typically done by reacting the ethynylcyclohexyl intermediate with azetidine in the presence of a suitable catalyst.
- The final step involves the esterification of the azetidinol intermediate with methylcarbamic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.
-
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidinol or methylcarbamate groups are replaced by other functional groups.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
-
Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride has a wide range of scientific research applications:
-
Chemistry
- The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology
- In biological research, it serves as a probe to study enzyme mechanisms and protein-ligand interactions.
-
Medicine
- The compound has potential therapeutic applications, including as an anticonvulsant and muscle relaxant. Its unique structure allows it to interact with specific molecular targets in the nervous system.
-
Industry
- In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Methylcarbamate Derivatives
Formetanate Hydrochloride
- Structure: Contains a methylcarbamate group linked to a formamidine moiety (N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]-methanimidamide) and a hydrochloride salt .
- Applications : Widely used as an acaricide and insecticide due to its acetylcholinesterase inhibition properties.
- Key Differences: Unlike the target compound, Formetanate lacks the azetidinol ring and ethynylcyclohexyl group, instead incorporating a phenyl-formamidine system. This reduces its structural rigidity compared to the cyclohexyl-azetidinol scaffold .
Propoxur
- Structure: A 2-isopropoxyphenyl methylcarbamate without nitrogenous heterocycles .
- Applications: A non-systemic carbamate insecticide targeting pests via cholinesterase inhibition.
- Key Differences: Propoxur’s isopropoxy-phenyl group contrasts with the target compound’s ethynylcyclohexyl-azetidinol system, which may confer higher lipophilicity and altered binding kinetics .
Azetidine Derivatives
1-(Diphenylmethyl)-3-hydroxyazetidine Hydrochloride
- Structure: Features a benzhydryl (diphenylmethyl) group attached to the azetidinol ring .
- Key Differences : The benzhydryl substituent introduces steric bulk, whereas the ethynylcyclohexyl group in the target compound may enhance conformational flexibility and π-orbital interactions .
3-Cyclopropylazetidin-3-ol Hydrochloride
- Structure: Contains a cyclopropyl group on the azetidinol ring .
Comparative Data Table
*Estimated based on structural analysis.
Research Findings and Mechanistic Insights
- Synthetic Pathways: The target compound’s synthesis likely involves carbamate esterification under acidic conditions, analogous to methods described for methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (HCl salt purification via ethyl acetate) .
- Bioactivity: While direct data are unavailable, methylcarbamates generally inhibit acetylcholinesterase.
- Stability : The hydrochloride salt improves aqueous solubility, critical for formulations, as seen in pesticidal carbamates like Propoxur .
Biological Activity
1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate (ester) hydrochloride, also known by its CAS number 60752-91-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, presenting findings from various studies, including toxicity assessments, pharmacological effects, and relevant case studies.
The molecular formula of 1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate hydrochloride is , with a molecular weight of 272.81 g/mol. The compound is categorized as a specialty chemical and has been noted for its diverse applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C13H21ClN2O2 |
| Molecular Weight | 272.81 g/mol |
| CAS Registry Number | 60752-91-2 |
| Synonyms | Methylcarbamate hydrochloride |
Toxicity Studies
Initial toxicity evaluations have indicated that 1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate hydrochloride exhibits acute toxicity. The lethal dose (LD50) for this compound was determined to be approximately 125 mg/kg when administered intravenously to mice . This data suggests that while the compound has potential therapeutic applications, caution is warranted regarding its safety profile.
Case Study 1: Insecticidal Potential
A study investigating the insecticidal activity of related compounds found that certain derivatives demonstrated effective larvicidal activity against Aedes aegypti. This study highlighted the importance of specific functional groups in enhancing biological activity, which may also apply to 1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate hydrochloride .
Case Study 2: Acute Toxicity Assessment
In a toxicity assessment involving various compounds similar to 1-(1-Ethynylcyclohexyl)-3-azetidinol methylcarbamate hydrochloride, researchers noted varying levels of toxicity based on structural modifications. This emphasizes the need for comprehensive toxicological profiling before clinical applications can be considered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
